molecular formula C18H17N3O B5805098 2-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone

2-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone

Cat. No. B5805098
M. Wt: 291.3 g/mol
InChI Key: MXCJOQVCDAHLRM-XDHOZWIPSA-N
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Description

2-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone, also known as MBQH, is a chemical compound that has been extensively studied for its potential applications in scientific research. MBQH is a hydrazone derivative of 2-methoxybenzaldehyde and 4-methyl-2-quinolinecarboxaldehyde, and it is commonly used as a ligand for metal ions.

Mechanism of Action

The mechanism of action of 2-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone involves the formation of stable complexes with metal ions, which can then be used for various applications in scientific research. The hydrazone group in 2-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone acts as a chelating agent, binding to the metal ion through the formation of covalent bonds.
Biochemical and Physiological Effects:
2-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone has been shown to exhibit antioxidant properties, which may have potential applications in the treatment of various diseases. Additionally, 2-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone has been studied for its potential to inhibit the growth of cancer cells, although further research is needed to fully understand its mechanism of action in this context.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone in scientific research is its ability to form stable complexes with metal ions, which can be used for various applications. However, one limitation of using 2-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone is that it may exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone. One area of interest is the development of new metal complexes using 2-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone as a ligand, which could have potential applications in catalysis and other areas of chemistry. Additionally, further research is needed to fully understand the potential therapeutic applications of 2-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone, particularly in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone can be achieved through a multistep process that involves the reaction of 2-methoxybenzaldehyde with 4-methyl-2-quinolinecarboxaldehyde in the presence of hydrazine hydrate. The resulting product is then purified through recrystallization to obtain pure 2-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone.

Scientific Research Applications

2-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone has been widely used in scientific research for its ability to form stable complexes with metal ions, particularly copper (II) and nickel (II). These complexes have been studied extensively for their potential applications in catalysis, electrochemistry, and bioinorganic chemistry.

properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-11-18(20-16-9-5-4-8-15(13)16)21-19-12-14-7-3-6-10-17(14)22-2/h3-12H,1-2H3,(H,20,21)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCJOQVCDAHLRM-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NN=CC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-methylquinoline

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